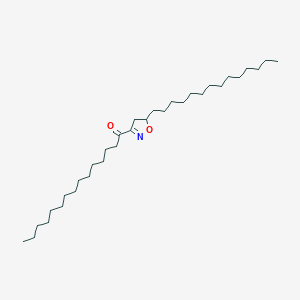
1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one is a chemical compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitrile oxide with an allylic compound or propargyl alcohol. The nitrile oxide is generated from a hydroximoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological systems, making it useful in studying enzyme interactions and receptor binding.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, affecting their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1,2-oxazole derivatives: These compounds share the oxazole ring structure but differ in their alkyl chain lengths and substituents.
Isoxazoles: Similar to oxazoles but with the oxygen and nitrogen atoms in different positions within the ring.
Oxadiazoles: These compounds contain an additional nitrogen atom in the ring, leading to different chemical properties and applications.
Uniqueness
1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one is unique due to its long alkyl chains, which enhance its hydrophobicity and ability to interact with lipid membranes
Biological Activity
1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one is a chemical compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
Biological Activity Overview
Recent studies have indicated that compounds containing oxazole derivatives exhibit various biological activities, including anticancer effects. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
Research has highlighted the potential of oxazole-containing compounds in cancer treatment. For instance, derivatives of oxazole have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MDA-MB231 | 15.2 | Apoptosis induction | |
| HeLa | 12.7 | DNA interaction | |
| A549 | 18.3 | Cell cycle arrest |
The mechanisms through which this compound exerts its biological effects include:
- DNA Interaction : Compounds similar to this oxazole derivative have been shown to bind to DNA, disrupting replication and transcription processes.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some studies suggest that such compounds can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Case Study on MDA-MB231 Cells : A study demonstrated that a compound similar to this compound significantly reduced cell viability in MDA-MB231 breast cancer cells through apoptosis induction via caspase activation .
- HeLa Cell Line Analysis : Another investigation showed that the compound exhibited strong cytotoxicity against HeLa cells with an IC50 value lower than many conventional chemotherapeutics. The study suggested that the mechanism involved direct interaction with cellular DNA .
Properties
CAS No. |
65919-76-8 |
|---|---|
Molecular Formula |
C32H61NO2 |
Molecular Weight |
491.8 g/mol |
IUPAC Name |
1-(5-tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one |
InChI |
InChI=1S/C32H61NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-29-31(33-35-30)32(34)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30H,3-29H2,1-2H3 |
InChI Key |
LPRRBWAACXNADZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1CC(=NO1)C(=O)CCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















